7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 436091-40-6
VCID: VC4184332
InChI: InChI=1S/C14H13NO3/c1-18-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
SMILES: COC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O
Molecular Formula: C14H13NO3
Molecular Weight: 243.262

7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

CAS No.: 436091-40-6

Cat. No.: VC4184332

Molecular Formula: C14H13NO3

Molecular Weight: 243.262

* For research use only. Not for human or veterinary use.

7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid - 436091-40-6

Specification

CAS No. 436091-40-6
Molecular Formula C14H13NO3
Molecular Weight 243.262
IUPAC Name 7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Standard InChI InChI=1S/C14H13NO3/c1-18-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
Standard InChI Key ABBJPLPOCNJGJQ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The molecular formula of 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . The core structure consists of a quinoline ring fused to a cyclopentane moiety, with a methoxy (-OCH₃) group at position 7 and a carboxylic acid (-COOH) group at position 9 . The planar quinoline system facilitates π-π interactions, while the methoxy and carboxylic acid groups enhance solubility and hydrogen-bonding potential .

Key Structural Features:

  • Quinoline backbone: Enables DNA intercalation and enzyme inhibition .

  • Methoxy group: Electron-donating effects modulate electronic properties and bioavailability .

  • Carboxylic acid: Enhances binding to biological targets via hydrogen bonding .

The SMILES notation (COC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O) and InChIKey (ABBJPLPOCNJGJQ-UHFFFAOYSA-N) further delineate its stereoelectronic profile .

Synthesis Methods

Modular Synthetic Routes

The synthesis typically begins with isatin (1), subjected to a Pfitzinger reaction with cyclopentanone to yield 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (2) . Subsequent Knoevenagel condensation with substituted benzaldehydes generates intermediates 3 and 4, which are coupled with amines to produce target derivatives .

Representative Synthesis Pathway:

  • Pfitzinger Reaction:

    • Reactant: Isatin + cyclopentanone.

    • Conditions: Acidic or basic catalysis, reflux .

  • Knoevenagel Condensation:

    • Intermediate: 2 + benzaldehyde derivatives.

    • Catalyst: Piperidine or ammonium acetate .

  • Amide Coupling:

    • Reagents: Carbodiimides (e.g., EDC, DCC).

    • Solvent: Dichloromethane or DMF .

This modular approach allows structural diversification, critical for structure-activity relationship (SAR) studies .

Biological Activities

Anticancer Properties

Studies highlight its cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cell lines . While the parent compound exhibits moderate activity (IC₅₀ >50 µM), derivatives with halogenated aryl groups show enhanced potency . For example, bromophenyl-substituted analogs demonstrate IC₃₀ values of 24.4 µM in HeLa cells .

Cytotoxicity Data:

Cell LineIC₅₀ (µM)Key Derivative Modifications
MCF-7>50Parent compound
HCT-116>50Parent compound
HeLa24.49-(3-Bromo-phenyl)-substituted

Mechanism of Action

The compound likely inhibits DNA topoisomerases and intercalates into DNA, disrupting replication . Molecular docking studies suggest binding to the RVxF-accommodating site of protein phosphatase 1 (PP1), a regulator of cell cycle progression . Additionally, the carboxylic acid group may chelate metal ions in enzymatic active sites .

Comparative Analysis with Analogues

Substituent Effects

  • 7-Methoxy vs. 7-Chloro: Methoxy derivatives exhibit lower cytotoxicity but improved solubility compared to chloro analogues.

  • Carboxylic Acid vs. Ester: The free carboxylic acid enhances target binding but reduces membrane permeability relative to ester prodrugs .

Activity Comparison:

CompoundAnticancer Activity (IC₅₀, µM)Solubility (mg/mL)
7-Methoxy-cyclopentaquinoline>50 (MCF-7)0.12
7,9-Dichloro-cyclopentaquinoline5.0 (HeLa)0.05
9-Carboxamide derivative3.65 (AChE inhibition)0.18

Future Directions

  • Structural Optimization: Introduce fluorinated or sulfonamide groups to enhance potency and blood-brain barrier penetration .

  • Combination Therapies: Evaluate synergies with cisplatin or paclitaxel .

  • Target Identification: Use CRISPR screening to elucidate novel molecular targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator